3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
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Overview
Description
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is a complex organic compound that features a naphthalene ring, a benzimidazole ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole ring through the condensation of o-phenylenediamine with a carboxylic acid derivative. This is followed by the alkylation of the benzimidazole with a naphthalen-1-ylmethyl halide under basic conditions to form the intermediate product. The final step involves the reduction of the intermediate to introduce the propanol group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol group can be oxidized to form a carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form a dihydrobenzimidazole derivative.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propanoic acid.
Reduction: Formation of 3-{1-[(naphthalen-1-yl)methyl]-1,3-dihydrobenzodiazol-2-yl}propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s aromatic rings allow it to engage in π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Similar in having a naphthalene ring and a heterocyclic component.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine: Shares the naphthalene ring and a propanol group.
Uniqueness
3-{1-[(naphthalen-1-yl)methyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol is unique due to its combination of a benzimidazole ring with a naphthalene ring and a propanol group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry .
Properties
IUPAC Name |
3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O/c24-14-6-13-21-22-19-11-3-4-12-20(19)23(21)15-17-9-5-8-16-7-1-2-10-18(16)17/h1-5,7-12,24H,6,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKUCZMIXIZRBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4N=C3CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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